

Application Notes and Protocols: Elvitegravir-Loaded Nanoparticles for Targeted Drug Delivery

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of **elvitegravir**-loaded nanoparticles for targeted drug delivery, primarily focusing on the treatment of HIV-1 infection.

Introduction

Elvitegravir (EVG) is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1][2] It effectively blocks the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome, thereby preventing viral replication.[1][3] However, challenges such as poor aqueous solubility and the need to penetrate viral reservoirs like the central nervous system (CNS) and macrophages limit its therapeutic efficacy.[4][5] Nanoformulations of elvitegravir, such as poly(lactic-co-glycolic acid) (PLGA)-based nanoparticles and solid lipid nanoparticles (SLNs), offer a promising strategy to overcome these limitations.[5][6] These nanoparticles can enhance drug solubility, improve intracellular uptake, and facilitate targeted delivery to viral sanctuary sites.[4][6][7]

Data Presentation

The following tables summarize the key quantitative data from studies on **elvitegravir**-loaded nanoparticles.

Table 1: Physicochemical Properties of Elvitegravir-Loaded PLGA Nanoparticles



Parameter	Blank PLGA Nanoparticles	Elvitegravir-Loaded PLGA Nanoparticles (PLGA-EVG)	Reference
Particle Size (DLS, in water)	80 ± 4.43 nm	105 ± 1.79 nm	[6]
Particle Size (DLS, in cell culture media)	89 ± 4.13 nm	109 ± 4.10 nm	[6]
Particle Size (TEM)	Not Reported	~47 nm	[6][7]
Zeta Potential	Not Reported	~+6.74 mV	[6][7]

Table 2: In Vitro Efficacy of Elvitegravir-Loaded PLGA Nanoparticles

Parameter	Elvitegravir (EVG) Alone	Elvitegravir-Loaded PLGA Nanoparticles (PLGA-EVG)	Reference
Intracellular Internalization	Baseline	~2 times higher than EVG alone	[6][7]
Viral Suppression in HIV-infected Macrophages	Standard Suppression	Superior and prolonged suppression compared to EVG alone	[6][7]

Table 3: Physicochemical Properties of Elvitegravir-Loaded Solid Lipid Nanoparticles (SLNs)

Formulation	Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Entrapment Efficiency (%)
EVG-SLN1	151.0 ± 2.4	Not Reported	Not Reported	Not Reported
EVG-SLN4	199.1 ± 2.7	Not Reported	Not Reported	Not Reported



Note: Detailed PDI, Zeta Potential, and Entrapment Efficiency values were not consistently available across the searched literature for all formulations.

Table 4: Solubility and Dissolution Enhancement with Elvitegravir-Loaded SLNs

Formulation	Aqueous Solubility (mg/mL)	Fold Increase in Solubility	Dissolution Efficiency (%)
Plain Elvitegravir	0.0016	-	~40% after 60 min
EVG-SLN1	1.29	~806	> 63
EVG-SLN4	1.65	~1031	up to 83

Experimental Protocols

Protocol 1: Preparation of Elvitegravir-Loaded PLGA Nanoparticles (Nano-precipitation Method)

This protocol is adapted from a method described for preparing PLGA-based **elvitegravir** nanoparticles.[6]

Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Elvitegravir (EVG)
- Acetone
- Polyvinyl alcohol (PVA) aqueous solution (1%)
- Poly-L-lysine (PLL)
- Pluronic F-68
- Deionized water
- Magnetic stirrer



· Beakers and other standard laboratory glassware

Procedure:

- Dissolve 45 mg of PLGA and 4 mg of elvitegravir in 4 mL of acetone to form a uniform organic solution.
- In a separate beaker, place 10 mL of 1% PVA aqueous solution on a magnetic stirrer and stir at 400 rpm.
- Add the PLGA-EVG organic solution dropwise to the PVA solution.
- Continue stirring for 3 hours to allow for nanoparticle formation and solvent evaporation.
- Prepare a 10 mg/mL solution of PLL in water and a 12.5 mg/mL solution of Pluronic F-68 in water.
- Add the PLL and Pluronic F-68 solutions to the nanoparticle suspension.
- The resulting nanoparticle suspension can be purified by centrifugation and washing steps to remove excess reagents.

Protocol 2: Preparation of Elvitegravir-Loaded Solid Lipid Nanoparticles (Solvent Injection Method)

This protocol is based on a method for formulating **elvitegravir** into solid lipid nanoparticles to enhance solubility.[5]

Materials:

- Elvitegravir (EVG)
- Gelucire 44/14 (lipid core)
- Ethanol (organic phase)
- Soya lecithin (emulsifier)



- Polysorbate 80 (surfactant)
- Deionized water (aqueous phase)
- Magnetic stirrer
- Injection needle
- · Ultrasonic Homogenizer

Procedure:

- Organic Phase Preparation: Dissolve 300 mg of Elvitegravir and 150 mg of Gelucire 44/14 in 5 mL of ethanol.
- Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% (w/v) polysorbate 80 and 1% (w/v) soya lecithin.
- Nanoparticle Formation: Rapidly inject the organic phase through an injection needle into the continuously stirred aqueous phase (1500 rpm).
- Continue stirring the resulting precipitate for 120 minutes.
- Homogenization: Homogenize the resulting SLN suspension using an Ultrasonic Homogenizer for 30 minutes to obtain a uniform nanoparticle dispersion.

Protocol 3: Characterization of Nanoparticles

- 1. Particle Size and Zeta Potential Analysis (Dynamic Light Scattering DLS):
- Dilute the nanoparticle suspension to a suitable concentration (e.g., 1 mg/mL) with deionized water.
- Briefly sonicate the sample to ensure a homogenous dispersion.
- Measure the particle size distribution and zeta potential using a Zetasizer instrument.
- 2. Morphological Analysis (Transmission Electron Microscopy TEM):



- Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
- Allow the grid to air-dry.
- Optionally, negatively stain the sample (e.g., with phosphotungstic acid) to enhance contrast.
- Observe the nanoparticles under a transmission electron microscope to determine their size, shape, and morphology.[6]
- 3. Drug Encapsulation and Quantification (LC-MS/MS):
- An LC-MS/MS system is used for the quantification of elvitegravir.[6]
- Extract elvitegravir from the nanoparticles and standards by adding 3 volumes of cold acetonitrile containing an internal standard (e.g., ritonavir).[6]
- Inject an aliquot of the extracted sample into an appropriate C18 column for separation.
- Quantify the amount of elvitegravir based on a standard curve.

Protocol 4: In Vitro Cellular Uptake Study

This protocol provides a general workflow for assessing the cellular uptake of nanoparticles.

Materials:

- HIV-infected monocytic cell lines (e.g., U1) or primary macrophages.[6][7]
- Fluorescently labeled nanoparticles or a method to quantify intracellular drug concentration.
- Cell culture medium and supplements.
- Fluorescence microscope or flow cytometer.

Procedure:

Plate the cells at a suitable density in a multi-well plate and allow them to adhere.



- Treat the cells with different concentrations of elvitegravir-loaded nanoparticles or free elvitegravir for various time points.
- For Fluorescence Microscopy: After incubation, wash the cells to remove non-internalized nanoparticles. Fix the cells and visualize them under a fluorescence microscope.
- For Flow Cytometry: After incubation, wash and detach the cells. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.
- For Drug Quantification: After incubation, wash the cells, lyse them, and quantify the intracellular **elvitegravir** concentration using LC-MS/MS as described in Protocol 3.

Protocol 5: In Vitro Viral Suppression Assay

This protocol outlines a method to evaluate the antiviral efficacy of the nanoformulations.

Materials:

- HIV-infected monocytic cell lines (e.g., U1) or primary macrophages.[6][7]
- Elvitegravir-loaded nanoparticles and free elvitegravir.
- Cell culture medium and supplements.
- p24 ELISA kit.

Procedure:

- Seed the HIV-infected cells in a multi-well plate.
- Treat the cells with various concentrations of elvitegravir-loaded nanoparticles or free elvitegravir.
- Culture the cells for a prolonged period, collecting the supernatant at different time points.
- Measure the concentration of the HIV-1 p24 antigen in the supernatant using a p24 ELISA kit, which is an indicator of viral replication.[6][7]



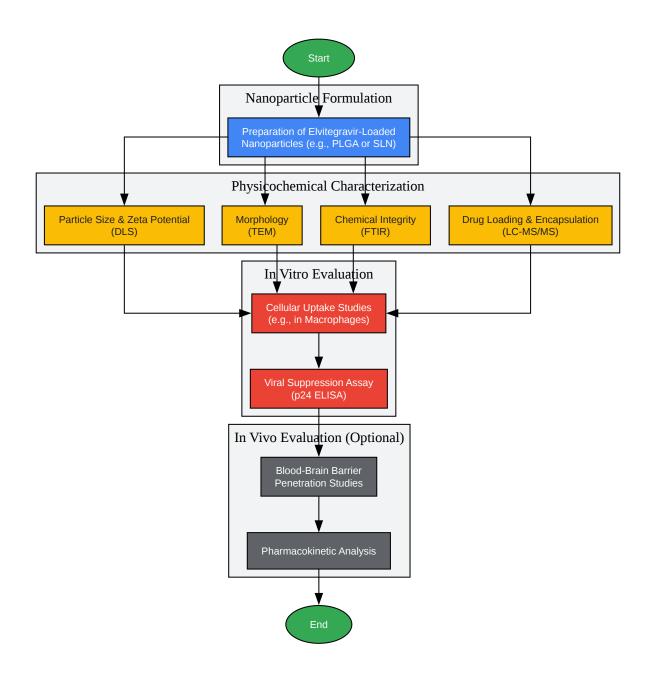
 Compare the p24 levels in treated groups to an untreated control to determine the extent of viral suppression.

Visualizations Signaling Pathway of Elvitegravir Action

Caption: Mechanism of action of **Elvitegravir** as an HIV-1 integrase inhibitor.

Experimental Workflow for Nanoparticle Formulation and Characterization





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Caption: General experimental workflow for elvitegravir nanoparticle development.



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